molecular formula C7H5BrFNO2 B578765 Methyl 3-bromo-5-fluoropyridine-2-carboxylate CAS No. 1214337-00-4

Methyl 3-bromo-5-fluoropyridine-2-carboxylate

Cat. No.: B578765
CAS No.: 1214337-00-4
M. Wt: 234.024
InChI Key: BXVIPHUMAZBNSW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoropyridine-2-carboxylate is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-fluoropyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination and fluorination of pyridine derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine and fluorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-fluoropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-fluoropicolinate
  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate
  • 2-Bromo-5-fluoropyridine

Uniqueness

Methyl 3-bromo-5-fluoropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.

Properties

IUPAC Name

methyl 3-bromo-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVIPHUMAZBNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673238
Record name Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214337-00-4
Record name Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-5-fluoropyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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